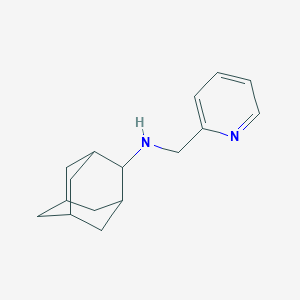

N-(pyridin-2-ylmethyl)adamantan-2-amine

Description

N-(Pyridin-2-ylmethyl)adamantan-2-amine (C₁₆H₂₂N₂; MW 242.36 g/mol) is a bicyclic amine derivative combining a rigid adamantane backbone with a pyridin-2-ylmethyl substituent. This compound is primarily used in pharmaceutical research, particularly in exploring central nervous system (CNS) agents due to its ability to cross the blood-brain barrier .

Properties

Molecular Formula |

C16H22N2 |

|---|---|

Molecular Weight |

242.36g/mol |

IUPAC Name |

N-(pyridin-2-ylmethyl)adamantan-2-amine |

InChI |

InChI=1S/C16H22N2/c1-2-4-17-15(3-1)10-18-16-13-6-11-5-12(8-13)9-14(16)7-11/h1-4,11-14,16,18H,5-10H2 |

InChI Key |

KJGIBQZJZHZXPH-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)C3NCC4=CC=CC=N4 |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NCC4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)adamantan-2-amine typically involves the reaction of 2-adamantylamine with 2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the secondary amine. The reaction conditions often include solvents like ethanol or methanol and may require refluxing to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)adamantan-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N-(pyridin-2-ylmethyl)adamantan-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)adamantan-2-amine involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyridinylmethyl group can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity. These interactions can affect various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Adamantane-Based Amines

| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | Key Properties/Applications | References |

|---|---|---|---|---|---|

| This compound | C₁₆H₂₂N₂ | Pyridin-2-ylmethyl | 242.36 | High lipophilicity; CNS research | |

| Bromantane (N-(4-Bromophenyl)adamantan-2-amine) | C₁₆H₂₁BrN | 4-Bromophenyl | 298.25 | Psychoactive properties; stimulant | |

| N-(2-Chloroethyl)adamantan-2-amine hydrochloride | C₁₂H₂₀ClN·HCl | 2-Chloroethyl | 213.75 (free base) | Reactivity due to Cl; building block | |

| 1-(Adamantan-1-yl)ethylamine | C₁₈H₂₆N₂ | 1-(Adamantan-1-yl)ethyl | 270.41 | Enhanced lipophilicity; unknown applications | |

| N-Diphenylphosphanyl-N-{[diphenyl-(2-pyridylimino)-κ⁵-phosphanyl]methyl}-pyridin-2-amine | C₃₅H₃₀N₄P₂ | Phosphanyl-imino groups | 580.60 | Catalysis; complex molecular geometry |

Key Structural and Functional Differences

Substituent Effects on Pharmacological Activity

- Bromantane : The 4-bromophenyl group increases molecular weight and introduces halogen-based lipophilicity, correlating with its classification as a psychoactive stimulant . In contrast, the pyridin-2-ylmethyl group in the target compound may favor receptor binding via nitrogen lone-pair interactions.

- N-(2-Chloroethyl)adamantan-2-amine : The chloroethyl substituent enhances electrophilicity, making it reactive in synthetic pathways. Its hydrochloride salt form improves solubility for pharmaceutical applications .

N-Diphenylphosphanyl Derivatives: The phosphanyl-imino groups in ’s compound create a planar geometry, enabling applications in catalysis rather than CNS targeting .

Electronic and Binding Properties

- Bromantane’s bromine atom may participate in halogen bonding, while the pyridine ring in the target compound facilitates hydrogen bonding with biological targets.

Q & A

Basic: What are the common synthetic routes for preparing N-(pyridin-2-ylmethyl)adamantan-2-amine?

Methodological Answer:

The compound is typically synthesized via reductive amination between adamantan-2-one and 2-(aminomethyl)pyridine. This reaction employs reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) in anhydrous dichloromethane or tetrahydrofuran under inert conditions . Alternative methods include nucleophilic substitution using adamantan-2-yl chloride and 2-(aminomethyl)pyridine in the presence of a base (e.g., triethylamine) to neutralize HCl by-products . Characterization involves ¹H/¹³C NMR for verifying amine linkage and LC-MS for purity assessment .

Basic: How is the antimicrobial activity of this compound evaluated in preliminary studies?

Methodological Answer:

Initial screening follows Clinical and Laboratory Standards Institute (CLSI) protocols. The compound is tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution to determine minimum inhibitory concentrations (MICs). Results are compared to standard antibiotics (e.g., ciprofloxacin) . Structural analogs with adamantane-pyridine hybrids have shown MICs ranging from 12.8–25.6 µg/mL, suggesting moderate activity .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies protons on the adamantane cage (δ 1.5–2.2 ppm) and pyridine ring (δ 7.2–8.5 ppm). ¹³C NMR confirms quaternary carbons in adamantane (δ 30–40 ppm) .

- X-ray Crystallography: Resolves molecular conformation and hydrogen-bonding patterns (e.g., N–H···N interactions between amine and pyridine) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₆H₂₁N₂: 241.1705) .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

- Catalyst Screening: Palladium or copper catalysts enhance coupling efficiency in multi-step syntheses .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Flow Chemistry: Continuous flow reactors reduce side reactions and improve mixing for large-scale production .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .

Advanced: What computational tools predict the compound’s bioactivity and binding modes?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Models interactions with bacterial targets (e.g., S. aureus dihydrofolate reductase) to explain antimicrobial activity .

- Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites for functionalization .

- QSAR Models: Relate substituent effects (e.g., electron-withdrawing groups on pyridine) to MIC values .

Advanced: How does structural rigidity of adamantane influence pharmacological properties?

Methodological Answer:

Adamantane’s tricyclic cage enhances metabolic stability by resisting cytochrome P450 oxidation. Its hydrophobicity improves blood-brain barrier penetration, making derivatives potential candidates for neuroprotective studies . Comparative studies with flexible analogs (e.g., cyclohexyl derivatives) show 3–5x lower IC₅₀ values in cytotoxicity assays .

Safety: What precautions are necessary when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Work in a fume hood due to potential amine vapors.

- Waste Disposal: Neutralize acidic by-products with sodium bicarbonate before aqueous disposal .

- Emergency Protocols: Immediate rinsing with water for spills and access to eyewash stations .

Addressing Data Contradictions: How to resolve discrepancies in reported biological activity?

Methodological Answer:

- Batch Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

- Strain-Specific Variability: Re-test under standardized conditions (e.g., Mueller-Hinton agar, 37°C) .

- Structural Confirmation: Compare crystallographic data (e.g., C–N bond lengths) with literature to rule out isomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.